![molecular formula C14H13N3 B11770898 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole moiety attached to a phenyl group through a methanamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the attachment of the phenylmethanamine group. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. For instance, using N,N-dimethylformamide and sulfur can yield the desired benzimidazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: This compound is similar in structure but lacks the methanamine linker.
Quinoxaline derivatives: These compounds share the benzimidazole core but have different substituents.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is unique due to its specific structure, which combines the benzimidazole ring with a phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
[3-(1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Clé InChI |
MZCMJSZYTQPBEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


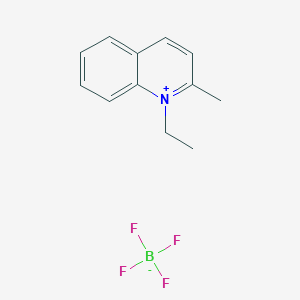
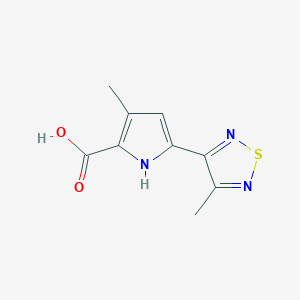

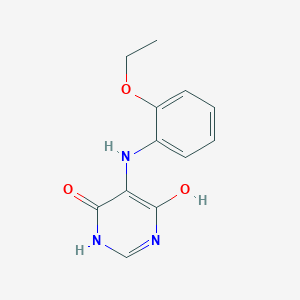
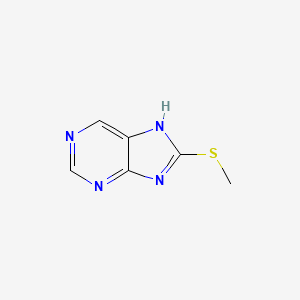
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
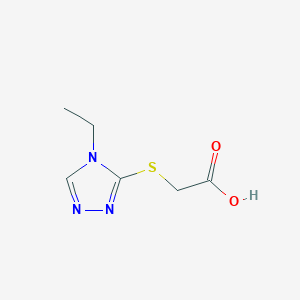
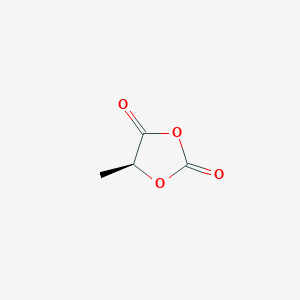
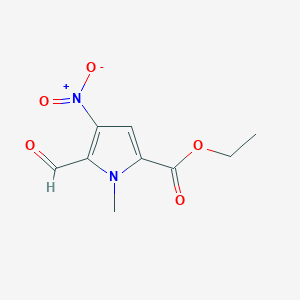
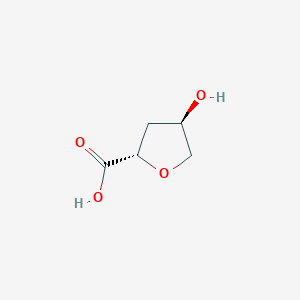

![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
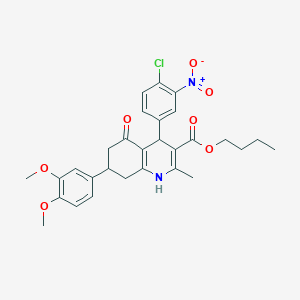
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
